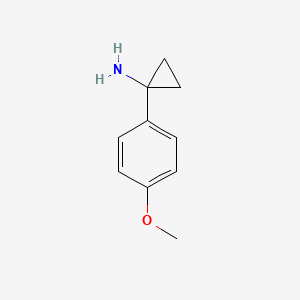

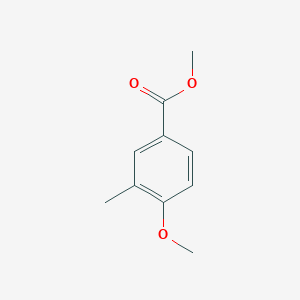

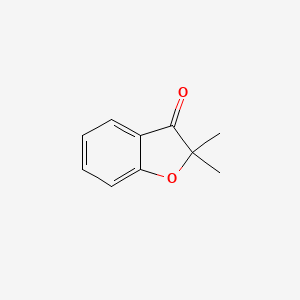

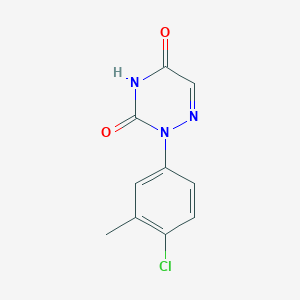

![molecular formula C10H9N3 B1353957 [2,2'-联吡啶]-3-胺 CAS No. 105166-53-8](/img/structure/B1353957.png)

[2,2'-联吡啶]-3-胺

描述

2,2'-Bipyridin-3-amine, also known as 2,2'-bipyridine-3-amine or 3-aminobipyridine, is a heterocyclic organic compound commonly used as an intermediate in organic synthesis. It is a colorless, water-soluble solid with a molecular formula of C10H10N2. It is a strong base, and is used in a variety of applications, including organic synthesis, materials science, and pharmaceuticals.

科学研究应用

过渡金属催化

[2,2'-联吡啶]-3-胺: 在过渡金属催化中作为配体而广为人知。 联吡啶结构中存在的氮原子可以与金属离子形成强配位键,这在催化过程中至关重要 。这种配位作用可以增强金属催化剂在各种化学反应中的反应性和选择性,包括用于合成复杂有机化合物的交叉偶联反应。

太阳能光敏剂

由于其吸收光和传递能量的能力,[2,2'-联吡啶]-3-胺是一种有效的光敏剂 。它被用于太阳能转换系统中,在其中起着关键作用,生成光诱导的电荷分离态,这对将太阳能转换为电能或化学能至关重要。

超分子化学

在超分子化学中,[2,2'-联吡啶]-3-胺用于通过非共价相互作用构建大型复杂结构 。其刚性结构和形成多个键的能力使其成为构建具有特定形状和功能的超分子结构的理想构件,这些结构在分子识别和自组装过程中具有重要意义。

生物活性

联吡啶衍生物,包括[2,2'-联吡啶]-3-胺,表现出一系列生物活性 。它们被研究用作抗菌剂、抗真菌剂和抗病毒剂。它们的行动机制通常涉及与生物金属中心相互作用,干扰微生物细胞的基本过程。

电化学应用

[2,2'-联吡啶]-3-胺的电化学性质使其成为电化学传感器和器件的候选材料 。它可以充当氧化还原活性配体,这在开发通过氧化还原反应检测特定物质的传感器以及存储能量的氧化还原液流电池中非常有价值。

材料化学

在材料化学中,[2,2'-联吡啶]-3-胺有助于开发具有先进性能的新材料 。它与各种金属结合的能力及其结构的多功能性使得可以创建具有所需电子、磁性和光学特性的材料,这些材料可以应用于电子学、光子学和信息存储技术。

作用机制

Target of Action

It’s known that drugs generally work by binding to a receptor . A receptor is a cellular component that the drugs bind to and produce cellular action . The broad types of drugs that bind to the receptor are agonists, partial agonists, antagonists, and inverse agonists .

Mode of Action

In general, the mode of action describes a functional or anatomical change, resulting from the exposure of a living organism to a substance . In comparison, a mechanism of action (MOA) describes such changes at the molecular level .

Biochemical Pathways

It’s known that certain drugs bind to intracellular enzymes and produce action by modulating the catalytic activity of the enzyme . Changes in the enzyme’s activity will bring about a biological action by changes in the substrates or products associated with the enzyme .

Pharmacokinetics

The pharmacokinetics of [2,2’-Bipyridin]-3-amine, which refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

One study has developed a novel ratiometric fluorescence probe based on the 6-amino-2,2’-bipyridine scaffold, which acts as both the chelating agent for zn2+ and the fluorescent moiety . This suggests that [2,2’-Bipyridin]-3-amine may have potential applications in fluorescence imaging and could be used to visualize endogenous labile Zn2+ .

Action Environment

Environmental factors can have a significant impact on the action, efficacy, and stability of a compound . These factors include climate change, pollution, availability of non-renewable goods, and environment-related laws . .

未来方向

属性

IUPAC Name |

2-pyridin-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTIUAVTCSZFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433370 | |

| Record name | [2,2'-Bipyridin]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105166-53-8 | |

| Record name | [2,2'-Bipyridin]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。